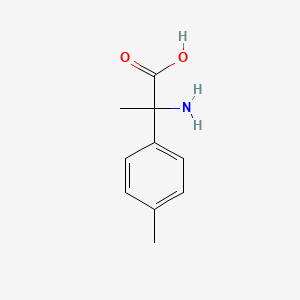

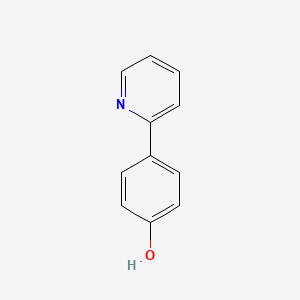

4-(Pyridin-2-yl)phenol

Overview

Description

4-(Pyridin-2-yl)phenol, also known as 4-P2P, is a phenolic compound found in a variety of plants and animals. It is a derivative of phenol, which is an aromatic organic compound that is widely used in the pharmaceutical and chemical industries. 4-P2P has been studied for its potential use in a variety of applications, including its synthesis, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Properties

4-(Pyridin-2-yl)phenol derivatives, such as oligo-4-[(pyridine-3-yl-methylene) amino] phenol, have been synthesized and characterized for their antimicrobial properties. These derivatives exhibit significant antimicrobial activities against a range of bacterial strains, indicating their potential use in the development of new antimicrobial agents (Kaya, Bilici, & Saçak, 2006).

Molecular Behavior in Crystalline State

Research involving compounds like 4-(pyridinium-1-yl)-phenolate focuses on understanding the molecular behavior of these molecules in various crystalline environments. This understanding can contribute to applications in fields such as material science and molecular engineering (Wojtas, Pawlica, & Stadnicka, 2006).

Solvatochromism Studies

Compounds related to this compound have been studied for their solvatochromism properties. These studies contribute to a deeper understanding of solute-solvent interactions and can be useful in the development of chemical sensors and indicators (Pires et al., 2019).

Corrosion Inhibition

Derivatives of this compound have been synthesized and tested as corrosion inhibitors for metals such as mild steel in acidic environments. Their effectiveness as inhibitors provides insights into the development of new corrosion-resistant materials and coatings (Murmu, Saha, Murmu, & Banerjee, 2019).

Coordination Chemistry

Compounds based on 2-(imidazo[1,5-a]pyridin-3-yl)phenol, a variant of this compound, have been employed in coordination chemistry to synthesize complexes with interesting luminescent and magnetic properties. These complexes can be explored for applications in materials science, particularly in the development of luminescent materials and in the study of magnetic properties (Gao et al., 2014).

Chemical Catalysis

4-(N,N-Dimethylamino)pyridine derivatives, related to this compound, have been used as catalysts in chemical reactions like acylation of alcohols and phenols. Such research contributes to the development of more efficient and sustainable chemical processes in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Fluorescent Chemo-sensing

Compounds such as salicylaldehyde-based hydrazones related to this compound have shown potential in fluorescent "turn on" chemo-sensing, particularly for detecting aluminum ions (Al3+). Such compounds can be used in environmental monitoring and biological applications, including living cell imaging (Rahman et al., 2017).

Direct Hydroxylation Studies

Derivatives of this compound have been studied in the context of the direct hydroxylation of benzene to phenol using hydrogen peroxide, showing potential applications in the field of green chemistry and sustainable industrial processes (Leng, Ge, Zhou, & Wang, 2008).

Antitumor Compounds

Compounds such as 2-(2-aminopyrimidin-4-yl)phenol derivatives, structurally related to this compound, have shown potential as antitumor agents, indicating their relevance in medicinal chemistry and drug development (Lee, Kim, & Jeong, 2011).

Experimental and Theoretical Studies in Organic Chemistry

Research involving alkylaminophenol compounds, which include derivatives of this compound, encompasses both experimental and theoretical studies. These studies are crucial for understanding molecular properties and interactions, which have broad implications in organic chemistry and materials science (Ulaş, 2021).

Nonlinear Optical (NLO) Applications

Investigations into the excited-state structure and relaxation processes of compounds related to this compound, such as betaine-30 and its model compounds, contribute to the understanding of nonlinear optical (NLO) properties. These insights are valuable in the development of NLO materials for various technological applications, including memory storage and photonic devices (Kharlanov & Rettig, 2009).

Hydrogen Bond Force Field Studies

Research on hydrogen-bonded complexes involving 4X-phenol/4Y-pyridine, related to this compound, provides valuable information about the force field of the hydrogen bond. This understanding is critical in fields like molecular biology and pharmaceuticals, where hydrogen bonding plays a fundamental role (Cummings & Wood, 1974).

Aggregation-Induced Enhanced Emission Studies

Studies on compounds like triphenylamine-propenone derivatives, related to this compound, focus on their aggregation-induced enhanced emission (AIEE) properties. Such research is significant for developing advanced luminescent materials with applications in bioimaging, sensors, and optoelectronic devices (Liang et al., 2015).

Corrosion Inhibition in Acidic Environment

Further studies on Schiff bases derived from this compound demonstrate their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This research has practical implications in industrial maintenance and protection against corrosion (Hegazy et al., 2012).

properties

IUPAC Name |

4-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHMPVXKDCHHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420488 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51035-40-6 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

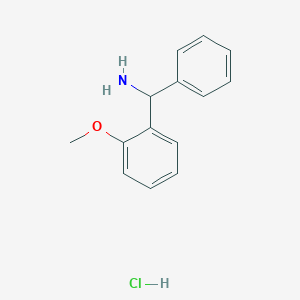

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

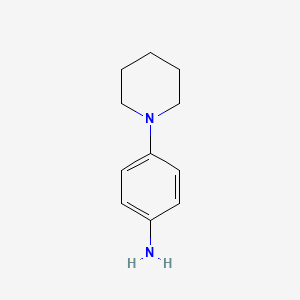

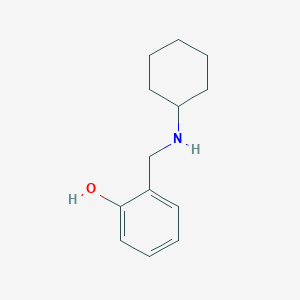

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)